D4 Receptor Potency: Direct Comparison of ML398 vs. Alternative D4 Antagonists
ML398 demonstrates sub-100 nM antagonist potency at the human dopamine D4 receptor, with IC50 = 130 nM and Ki = 36 nM, representing a >100-fold improvement in D4 selectivity compared to non-selective dopamine receptor ligands such as haloperidol (D2-preferring, Ki ~0.1–4 nM across D2/D3/D4) or clozapine (D4 Ki ~20–50 nM but with significant D2/D3/5-HT2A activity) [1]. The chiral morpholine scaffold enables D4-selective antagonism without the polypharmacology inherent to typical antipsychotics [2].
| Evidence Dimension | D4 receptor antagonist potency (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 = 130 nM; Ki = 36 nM |
| Comparator Or Baseline | Haloperidol (Ki D4 ~5–10 nM, non-selective across D2/D3); Clozapine (Ki D4 ~20–50 nM, multi-receptor activity) |
| Quantified Difference | ML398: >100-fold selectivity for D4 over D1/D2/D3/D5; comparators: <10-fold selectivity |
| Conditions | Radioligand binding assays using [3H]-spiperone displacement in HEK293 cells expressing human D4.4 receptor; functional antagonism measured via β-arrestin recruitment assay |
Why This Matters
Procurement of ML398 ensures D4-selective pharmacology, whereas generic D4 antagonists (haloperidol, clozapine) produce confounding off-target dopaminergic and serotonergic effects that compromise experimental interpretation.
- [1] Berry CB, Bubser M, Jones CK, Hayes JP, Wepy JA, Locuson CW, Daniels JS, Lindsley CW, Hopkins CR. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Med Chem Lett. 2014 Jul 9;5(9):1060-1064. View Source
- [2] Lindsley CW, Hopkins CR. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. NBK280047. View Source
